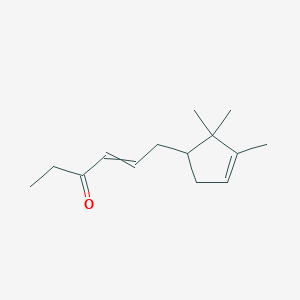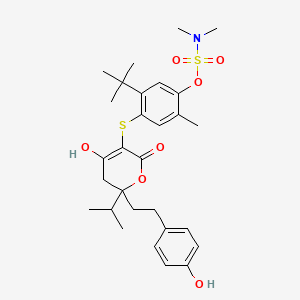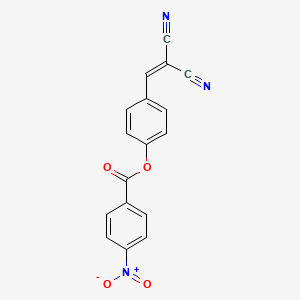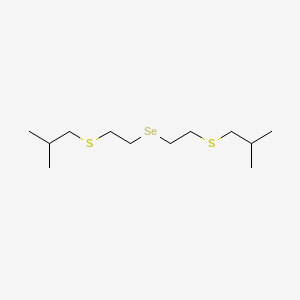
1,1'-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is a selenium-containing organic compound Selenium is known for its unique properties and applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) typically involves the reaction of 2-methylpropane with selenobis(2,1-ethanediylthio) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-selenobis-: Another selenium-containing compound with a different molecular structure.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains oxygen instead of selenium.
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90053-45-5 |
|---|---|
Molekularformel |
C12H26S2Se |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-methyl-1-[2-[2-(2-methylpropylsulfanyl)ethylselanyl]ethylsulfanyl]propane |
InChI |
InChI=1S/C12H26S2Se/c1-11(2)9-13-5-7-15-8-6-14-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
NSEQLGHOYFAIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSCC[Se]CCSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




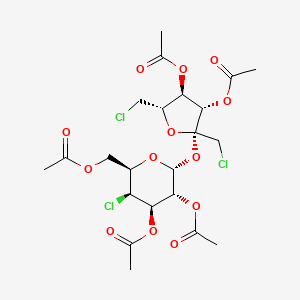
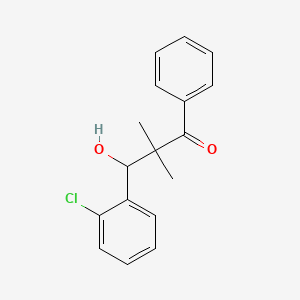
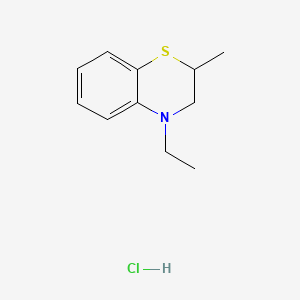
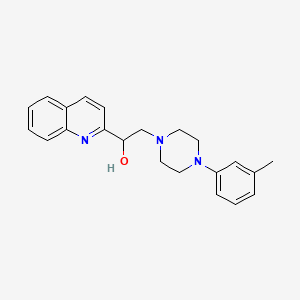
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)




